molecular formula C12H22N2O2 B1399749 tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate CAS No. 915795-05-0

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

Cat. No. B1399749
M. Wt: 226.32 g/mol
InChI Key: BHLVLQHHOVKCOT-UHFFFAOYSA-N
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Description

“tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate” is a chemical compound with the CAS Number: 351369-07-8 . It has a molecular weight of 226.32 . The compound is typically stored at 4 degrees Celsius and is available in oil form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((5-azaspiro [2.4]heptan-7-yl)methyl)carbamate . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is an oil and is stored at 4 degrees Celsius . It has a molecular weight of 226.32 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Derivation

    Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate. This compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Enantioselective Preparation for Proline Scaffolds

    López et al. (2020) highlight the catalytic and enantioselective preparation of a related compound, leading to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

  • Isomorphous Crystal Structures and Bonding

    Baillargeon et al. (2017) studied the crystal structures of related carbamate compounds, demonstrating the interplay of hydrogen and halogen bonds involving the carbonyl group, which is significant for understanding molecular interactions in this class of compounds (Baillargeon et al., 2017).

  • Cycloaddition Reactions

    Molchanov and Tran (2013) explored the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with tert-butyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the compound's potential in forming diverse and structurally complex molecules (Molchanov & Tran, 2013).

  • Boc Protecting Group Introduction

    Rao et al. (2017) describe a new reagent for introducing the Boc protecting group to amines, relevant to the synthesis of compounds like tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, thus enabling more efficient syntheses (Rao et al., 2017).

  • Absolute Configuration Determination via NMR

    Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related compounds, which is crucial for understanding the stereochemical aspects of similar molecules (Jakubowska et al., 2013).

Biological Applications and Studies

  • Potent Antibacterial Activity: Odagiri et al. (2013) synthesized novel compounds structurally related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, exhibiting potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant strains, showcasing the therapeutic potential of similar compounds (Odagiri et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVLQHHOVKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC12CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

Synthesis routes and methods

Procedure details

(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate (5.99 g) was dissolved in toluene (60 mL). To the solution, 5N Aqueous sodium hydroxide (60 mL) was added, and the mixture was stirred at room temperature, followed by separation of the toluene layer. Toluene was also added to the remaining aqueous layer for extraction. All the toluene layers were combined, and t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer, followed by stirring at room temperature for 2 hours. After completion of reaction, 10% aqueous citric acid was added to the reaction mixture, to thereby extract the aqueous citric acid layer. Separately, 10% aqueous citric acid was added to the remaining toluene layer, to thereby separate another aqueous citric acid layer. Thereafter, all the aqueous layers were combined, and the combined aqueous layer was alkalified with 5N aqueous sodium hydroxide (30 mL). Subsequently, toluene was added to the alkalified aqueous layer so as to extract the organic layer, and the solvent of the organic layer obtained through extraction was evaporated under reduced pressure. Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%) was added to the mixture, followed by stirring at room temperature in a hydrogen atmosphere. After 14 hours, 5% palladium carbon was removed through filtration. The filtrate was concentrated under reduced pressure, to thereby yield the title product (3.576 g, yield: 97%). This product can be purified through recrystallization from a solvent such as hexane, heptane, or acetonitrile, or formation of a crystalline salt with, for example, oxalic acid.
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Reactant of Route 5
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Reactant of Route 6
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

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